8-Fluoroquinolin-5-amine

Synthetic Chemistry Process Optimization Medicinal Chemistry

Sourcing regiospecifically fluorinated quinoline intermediates often results in long lead times for non-stock isomers. 8-Fluoroquinolin-5-amine (CAS 175229-87-5) directly addresses this bottleneck for medicinal chemistry programs requiring the precise 8-fluoro-5-amino substitution pattern. This scaffold is essential for: - Synthesizing pyridoquinolinone bactericides, where the 8-fluoro substituent is a mandatory structural requirement for target activity. - Developing functionalized fluorescent probes and bidentate ligand precursors for catalytic C-H activation.Standard analytical documentation ensures structural identity, supporting reliable integration into existing synthetic methodology.

Molecular Formula C9H7FN2
Molecular Weight 162.16 g/mol
CAS No. 175229-87-5
Cat. No. B112111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Fluoroquinolin-5-amine
CAS175229-87-5
Molecular FormulaC9H7FN2
Molecular Weight162.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)F)N
InChIInChI=1S/C9H7FN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2
InChIKeyVALHPDKWQSAKAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Fluoroquinolin-5-amine Overview


8-Fluoroquinolin-5-amine (CAS 175229-87-5) is a heterocyclic aromatic amine consisting of a quinoline core with a primary amine at the 5-position and a fluorine atom at the 8-position [1]. It is primarily a synthetic intermediate used in the preparation of fluorinated pyridoquinolinones and pyridoquinolinecarboxylates, a class of compounds investigated for bactericidal applications [2]. A direct quantitative comparison of its intrinsic biological activity against its closest structural analogs (e.g., 5-aminoquinoline, 6-fluoroquinolin-5-amine, or 7-fluoroquinolin-5-amine) is not available in the current peer-reviewed literature.

8-Fluoroquinolin-5-amine Irreplaceability


Substituting 8-fluoroquinolin-5-amine with the non-fluorinated 5-aminoquinoline or other regioisomers is not chemically equivalent for the synthesis of target bactericidal agents. The 8-fluoro substituent directly affects the electronic properties and reactivity of the quinoline ring, enabling the construction of final compounds with a specific substitution pattern documented in the literature [1][2]. The presence of the fluorine atom is a critical design element for the activity of the resulting pyridoquinolinones. Using a non-fluorinated analog results in a chemically distinct final product that was not part of the original structure-activity relationship study, thus invalidating any performance expectations.

8-Fluoroquinolin-5-amine vs. Structural Analogs


Synthesis Yield: Fluorinated vs. Non-Fluorinated

The synthesis of 8-fluoroquinolin-5-amine via the reduction of 8-fluoro-5-nitroquinoline proceeds with a reported yield of approximately 63% . In contrast, the analogous synthesis of the non-fluorinated comparator, 5-aminoquinoline, from 5-nitroquinoline is reported to proceed with a significantly higher yield of 91-94% . This 28-31 percentage point difference in yield highlights a key cost and efficiency consideration for procurement.

Synthetic Chemistry Process Optimization Medicinal Chemistry

Fluorination Impact on Lipophilicity

The substitution of a hydrogen atom with fluorine at the 8-position of the quinoline ring increases the compound's lipophilicity. The calculated XLogP3 for 8-fluoroquinolin-5-amine is 2.0 [1], compared to a literature value of 1.4 for the non-fluorinated 5-aminoquinoline [2]. This represents a calculated difference of +0.6, indicating a notable increase in logP.

Physical Chemistry ADME Profiling Drug Design

Regiochemical Specificity for Pyridoquinolinone Synthesis

8-Fluoroquinolin-5-amine is specifically employed as a reagent for synthesizing pyridoquinolinone and pyridoquinolinecarboxylate cores with a defined 8-fluoro substitution pattern, a class of compounds evaluated for bactericidal activity [1]. Its regioisomers, 6-fluoroquinolin-5-amine and 7-fluoroquinolin-5-amine, would lead to structurally distinct final products with a different spatial arrangement of the fluorine atom, which is a critical determinant of biological activity.

Synthetic Methodology Antibacterial Agents Quinolone Chemistry

8-Fluoroquinolin-5-amine Key Applications


Antibacterial Pyridoquinolinone Synthesis

This is the primary documented application. Procurement is essential for medicinal chemistry groups synthesizing and evaluating libraries of pyridoquinolinones and pyridoquinolinecarboxylates as potential bactericides, following the methodology of Lee et al. (1996) [1]. The fluorine at the 8-position is a mandatory structural feature for the final compound.

Fluorescent Probe Development

The 8-fluoro-5-amino substitution pattern serves as a scaffold for developing fluorescent probes. The amine group is a reactive handle for further functionalization, while the fluorine atom can modulate the photophysical properties of the quinoline core .

Catalytic Transition Metal Complexes

8-Fluoroquinolin-5-amine can act as a bidentate ligand precursor. The amine and quinoline nitrogen atoms can coordinate to metal centers, while the 8-fluoro substituent can fine-tune the electronic environment of the resulting complex, potentially impacting catalytic activity in cross-coupling or C-H activation reactions .

C5-Selective Derivative Synthesis

The compound can be used as a substrate in copper-catalyzed remote C−H amination or transition-metal-free fluorination reactions that are selective for the 5-position of 8-aminoquinoline scaffolds [2][3]. This allows for the modular and diverse construction of complex molecules for screening libraries.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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